Oxonorfloxacin, a term that seems to be a combination of oxazolidinones and ofloxacin, refers to a class of antibacterial agents that have been the subject of various studies due to their potent activity against a range of pathogens. Oxazolidinones are a new class of synthetic antibacterial agents that have shown effectiveness against multiply-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci13. Ofloxacin, on the other hand, is a quinolone derivative known for its broad and potent antibacterial activity, particularly against Enterobacteriaceae and Staphylococcus spp.4. However, its use has been limited due to potential joint chondrotoxicity in immature animals2.
Oxazolidinones, particularly linezolid, have been used clinically for the treatment of Gram-positive infections due to their pharmacokinetic properties and good penetration into tissues, including bone, lung, vegetations, hematoma, and cerebrospinal fluid3. Ofloxacin has shown excellent in-vitro activity against a variety of bacterial strains and has displayed in-vivo antibacterial activity that is superior to other quinolones like pefloxacin and norfloxacin, which is attributed to its favorable pharmacokinetics and stability towards metabolic degradation4. However, the oxidative damage induced by ofloxacin in juvenile rabbit joint chondrocytes raises concerns about its safety profile, particularly in the context of developing arthropathy2.
Oxonorfloxacin belongs to the fluoroquinolone class of antibiotics, which are characterized by their synthetic origin and mechanism of action that involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. Fluoroquinolones, including oxonorfloxacin, are widely utilized in clinical settings due to their potent antibacterial properties and favorable pharmacokinetic profiles.
The synthesis of oxonorfloxacin can be achieved through several methods, primarily involving the modification of norfloxacin. The general approach includes:
For instance, one synthetic route may involve fluorination at specific positions on the norfloxacin structure to enhance its potency against resistant bacterial strains.
Oxonorfloxacin's molecular formula is , with a molar mass of approximately 357.34 g/mol. The compound features a bicyclic core structure typical of fluoroquinolones, which includes:
The structural representation can be summarized as follows:
Oxonorfloxacin undergoes various chemical reactions that can be categorized as follows:
These reactions are crucial for developing derivatives with enhanced efficacy or reduced side effects.
The mechanism of action of oxonorfloxacin primarily involves:
By inhibiting these enzymes, oxonorfloxacin effectively disrupts bacterial DNA replication and transcription, leading to cell death. The minimum inhibitory concentration values vary depending on the bacterial strain but typically fall within clinically relevant ranges.
Oxonorfloxacin exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as an antibiotic in clinical applications.
Oxonorfloxacin is primarily used in clinical settings for treating infections caused by susceptible strains of bacteria. Its applications include:
Research continues into its potential use against multidrug-resistant bacteria, highlighting its importance in contemporary antibiotic therapy.
Oxonorfloxacin (chemical name: 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid 8-one) belongs to the quinolone/fluoroquinolone class of synthetic antimicrobial agents. Its molecular formula is C₁₆H₁₇FN₃O₄, with a molecular weight of 334.33 g/mol. The compound maintains the fundamental bicyclic quinolone core structure characteristic of this antibiotic class but features a critical modification at the C8 position where a hydrogen atom in norfloxacin is replaced by an oxo (keto) group (=O) [3] [9].
This structural modification positions oxonorfloxacin within a distinct subclass of C8-oxygenated fluoroquinolones, sharing conceptual similarities with later-generation agents such as moxifloxacin (C8 methoxy substituent) while maintaining the norfloxacin-derived C7 piperazine ring known to enhance Gram-negative bacterial coverage [4] [7]. The presence of the fluorine atom at C6 remains essential for broad-spectrum antibacterial activity, as this feature significantly improves DNA gyrase and topoisomerase IV binding affinity compared to non-fluorinated quinolones. The C8 oxo group introduces specific steric and electronic effects that influence molecular conformation, DNA-enzyme complex interaction, and overall physicochemical properties including polarity and photostability [1].
Table 1: Structural Features of Oxonorfloxacin Compared to Norfloxacin
Position | Norfloxacin | Oxonorfloxacin | Functional Significance |
---|---|---|---|
N1 | Ethyl group | Ethyl group | Influences DNA binding affinity and antibacterial spectrum |
C6 | Fluorine | Fluorine | Essential for enhanced Gram-negative activity and topoisomerase inhibition |
C7 | Unsubstituted piperazine | Unsubstituted piperazine | Enhances Gram-negative coverage and cellular penetration |
C8 | Hydrogen | Oxo (keto) group | Reduces phototoxicity risk; may alter conformation and antibacterial spectrum |
Core | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Maintains fundamental quinolone pharmacophore |
The carboxylic acid moiety at position 3 and the ketone at position 4 constitute essential components of the pharmacophore responsible for chelating magnesium ions within the enzyme-DNA complex. The C8 oxo modification significantly alters electron distribution across the quinolone ring system, potentially enhancing interaction with bacterial targets while reducing susceptibility to common resistance mechanisms mediated through efflux pumps or target mutations [1] [4]. X-ray crystallographic studies of analogous compounds suggest that C8 substituents influence molecular planarity, which correlates with enhanced activity against both Gram-positive and Gram-negative pathogens through improved penetration and target binding [7].
The development of oxonorfloxacin must be contextualized within the historical evolution of quinolone antibiotics, which began with the discovery of nalidixic acid in 1962 as a byproduct during chloroquine synthesis [1] [4]. Nalidixic acid exhibited modest Gram-negative activity but suffered from pharmacokinetic limitations and a narrow spectrum. The breakthrough introduction of a fluorine atom at the C6 position in the late 1970s yielded the first true fluoroquinolones, including norfloxacin (approved 1983), which demonstrated significantly enhanced activity against Enterobacteriaceae and Pseudomonas aeruginosa, particularly in urinary tract infections [3] [9].
The discovery that C8 substitutions profoundly influenced pharmacological properties marked the next significant advancement in quinolone design. Early second-generation fluoroquinolones like norfloxacin and ciprofloxacin contained unsubstituted C8 positions (hydrogen) but were associated with phototoxicity concerns. This limitation prompted investigation of C8 modifications, leading to third-generation (e.g., levofloxacin) and fourth-generation agents (e.g., moxifloxacin with C8 methoxy group) that demonstrated reduced phototoxicity, enhanced Gram-positive coverage, and improved safety profiles [1] [4]. Oxonorfloxacin emerged from this specific research trajectory as a structural hybrid, incorporating a C8 oxo group onto the norfloxacin scaffold to combine the potent Gram-negative activity of second-generation agents with the improved safety profile of later generations.
Table 2: Generational Evolution of Fluoroquinolones and Position of Oxonorfloxacin
Generation | Representative Agents | Key Structural Features | Therapeutic Limitations |
---|---|---|---|
First | Nalidixic acid | Non-fluorinated; naphthyridone core | Narrow spectrum; poor pharmacokinetics |
Second | Norfloxacin, Ciprofloxacin | C6-fluorine; C7-piperazine; C8-H | Phototoxicity; moderate Gram-positive activity |
Third | Levofloxacin | Oxazine ring extension; C8 not modified | Variable anaerobic coverage |
Fourth | Moxifloxacin | C7-azabicyclic; C8-methoxy | Improved safety but reduced anti-Pseudomonal activity |
Oxonorfloxacin | Hybrid derivative | C6-fluorine; C7-piperazine; C8-oxo | Designed to retain norfloxacin's Gram-negative potency while improving photostability |
Research into C8-modified quinolones accelerated following observations that halogen atoms at this position (as in clinafloxacin and sitafloxacin) enhanced antibacterial potency but were associated with phototoxicity, while oxygen-containing substituents (methoxy or oxo groups) reduced this adverse effect without compromising efficacy [1]. The strategic design of oxonorfloxacin specifically addressed the need for compounds retaining norfloxacin's potent activity against Gram-negative uropathogens while incorporating structural features associated with reduced phototoxicity and potentially enhanced activity against resistant strains. This development exemplifies structure-activity relationship (SAR) optimization in fluoroquinolone research, where targeted molecular modifications yield derivatives with improved therapeutic indices [4] [7].
Oxonorfloxacin occupies a dual role in pharmaceutical metabolism and design: it functions as a potential oxidative metabolite of norfloxacin and serves as a versatile intermediate for prodrug development. The metabolic pathway from norfloxacin to oxonorfloxacin involves hepatic cytochrome P450-mediated oxidation at the C8 position, representing a Phase I metabolic transformation that increases molecular polarity and influences excretion kinetics [3]. While not the primary metabolite in humans, this oxidative pathway becomes pharmacologically significant under specific metabolic conditions or in genetically predisposed individuals with enhanced CYP activity, potentially altering therapeutic outcomes through altered antibacterial activity or distribution profiles.
The structural features of oxonorfloxacin, particularly its carboxylic acid group at position 3 and potential keto group reactivity at C8, make it an attractive candidate for prodrug derivatization strategies designed to overcome bioavailability limitations common to quinolones. Prodrug approaches for oxonorfloxacin focus primarily on esterification of the C3 carboxylate to enhance lipophilicity and oral absorption. The bis-pivaloyloxymethyl (bis-POM) ester strategy, successfully employed in prodrugs like adefovir dipivoxil and tenofovir disoproxil, represents a particularly promising approach for oxonorfloxacin [2] [8]. This modification masks the carboxylic acid's negative charge, significantly improving gastrointestinal absorption and cellular penetration through increased lipophilicity.
Figure: Metabolic and Activation Pathways of Oxonorfloxacin Prodrugs
Norfloxacin││ (CYP-mediated oxidation)↓Oxonorfloxacin (Active moiety)│├─── Esterase-mediated hydrolysis ───▶ Oxonorfloxacin (Regenerated active form)│ (e.g., from C3 ester prodrugs)│└─── Phosphodiesterase cleavage ────▶ Oxonorfloxacin (Regenerated active form)(e.g., from bis-POM esters)
Once absorbed, esterase enzymes in intestinal tissues, blood, and target cells hydrolyze these prodrug derivatives, regenerating the active oxonorfloxacin moiety. The bis-POM ester approach specifically involves sequential enzymatic hydrolysis: first by carboxylesterases yielding the mono-POM intermediate, followed by phosphodiesterase-mediated cleavage to release the active parent compound [2]. Research on analogous fluoroquinolone prodrugs demonstrates that such modifications can dramatically improve cellular uptake through enhanced membrane permeability, with intracellular trapping occurring after enzymatic conversion to the charged active species. This mechanism is particularly valuable for targeting intracellular pathogens or achieving therapeutic concentrations in privileged compartments like the prostate [2] [8].
The C8 oxo group itself presents additional opportunities for prodrug design through reversible derivatization, potentially creating dual-masking strategies that further optimize absorption and tissue distribution. Such advanced prodrug approaches must carefully balance increased lipophilicity against potential challenges in enzymatic reactivation kinetics and site-specific delivery. Recent in vitro studies of structurally similar compounds demonstrate that esterase-labile prodrugs of carboxylate-containing drugs achieve significantly higher intracellular concentrations of the active agent compared to administration of the parent drug itself—a critical advantage for overcoming permeability barriers in resistant infections [2] [5]. This positions oxonorfloxacin prodrugs as promising candidates for addressing persistent biofilm-associated infections where penetration of the extracellular matrix remains a therapeutic challenge [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7